N,N-diallyl-2-propoxybenzamide
Description
N,N-Diallyl-2-propoxybenzamide is a benzamide derivative characterized by a propoxy substituent at the 2-position of the benzene ring and two allyl groups attached to the amide nitrogen. The compound’s structure combines a polar propoxy group with bulky, unsaturated diallyl substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.349 |
IUPAC Name |
N,N-bis(prop-2-enyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H21NO2/c1-4-11-17(12-5-2)16(18)14-9-7-8-10-15(14)19-13-6-3/h4-5,7-10H,1-2,6,11-13H2,3H3 |
InChI Key |
SBZMPKHAYBLQCP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of N,N-diallyl-2-propoxybenzamide and its analogs:
*Calculated based on molecular formula.
Physicochemical and Reactivity Comparisons
- Steric Effects : The diallyl groups in the target compound introduce significant steric hindrance compared to dimethyl (3k) or diethyl analogs . This may reduce its efficacy in applications requiring tight binding (e.g., enzyme inhibition) but enhance stability in polymer matrices.
- Solubility: The dimethyl analog (3k) likely exhibits higher aqueous solubility due to its smaller, non-polar substituents, whereas the diallyl variant is more lipophilic .
- Reactivity : The allyl groups in the target compound and the allyloxy group in enable reactions such as Claisen rearrangements or thiol-ene click chemistry. In contrast, the hydrazine-containing compound can act as an N,O-bidentate ligand for metal-catalyzed C–H activation, similar to the N,O-directing group in .
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